molecular formula C13H11IN2O3 B571827 Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate CAS No. 1282516-62-4

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate

Cat. No.: B571827
CAS No.: 1282516-62-4
M. Wt: 370.146
InChI Key: WRDQDJADTMEKKX-UHFFFAOYSA-N
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Description

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate is a complex organic compound characterized by its unique polycyclic structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-D][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzoic acid derivative, the imidazo[1,2-D][1,4]oxazepine core can be formed through a series of condensation and cyclization reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization and Ring-Opening Reactions: The polycyclic structure allows for potential cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate
  • Methyl 2-chloro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate

Uniqueness

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo or chloro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3/c1-18-13(17)8-2-3-9-10(6-8)19-5-4-16-7-11(14)15-12(9)16/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDQDJADTMEKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=NC(=CN3CCO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728935
Record name Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282516-62-4
Record name Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fresh ethyl magnesium bromide in ethyl ether (3.0 M 1.1 mL) was added dropwise to a suspension of methyl 2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-9-carboxylate (1.1 g, 2.2 mmol) in THF at −15° C. The mixture was stirred and monitored using LC/MS. After 1 hour, there was no remaining starting material and the reaction was poured into sat. NH4Cl and extracted with EtOAc. The organic extracts were washed with water, brine, dried over MgSO4 and concentrated. At the end of this process, 0.7 g (80%) of methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-9-carboxylate was obtained.
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